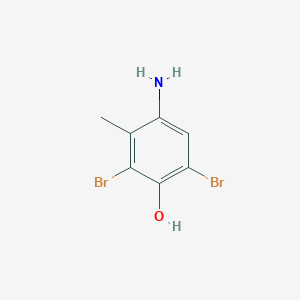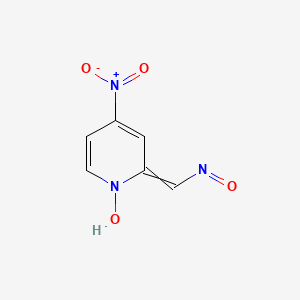
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is a chemical compound with a unique structure that includes both nitro and nitroso functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions typically involve specific temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation of the nitroso group can produce nitro compounds .
Aplicaciones Científicas De Investigación
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitropyridine N-oxide
- 4-Nitro-2,3-lutidine N-oxide
- 2-Piperidin-4-yl-1H-benzimidazole
Uniqueness
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is unique due to the presence of both nitro and nitroso groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
63097-29-0 |
|---|---|
Fórmula molecular |
C6H5N3O4 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
1-hydroxy-4-nitro-2-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H5N3O4/c10-7-4-6-3-5(9(12)13)1-2-8(6)11/h1-4,11H |
Clave InChI |
OGDKGLVCELNJBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=CN=O)C=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


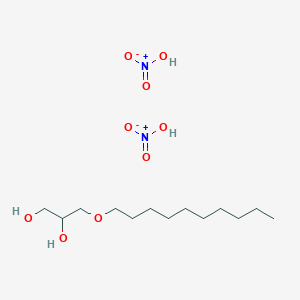
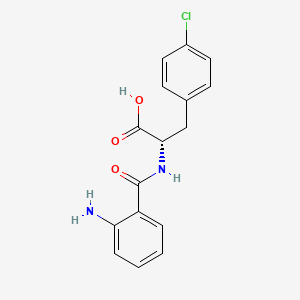
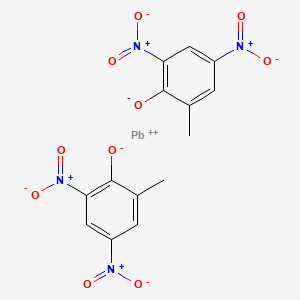
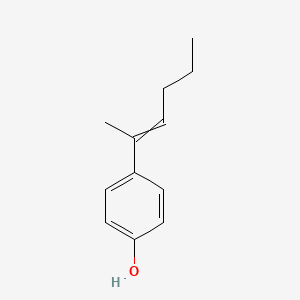
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)

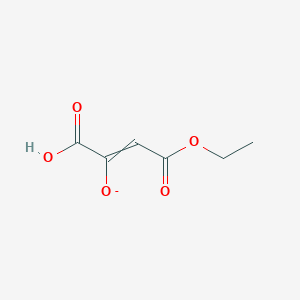
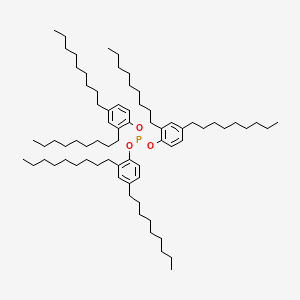

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

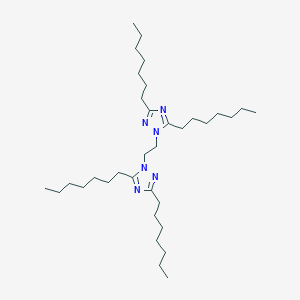
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
